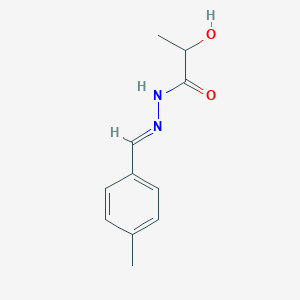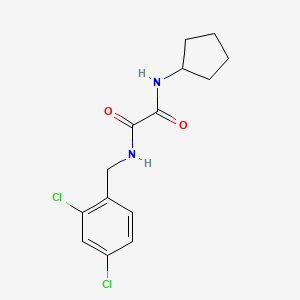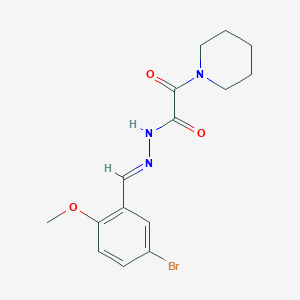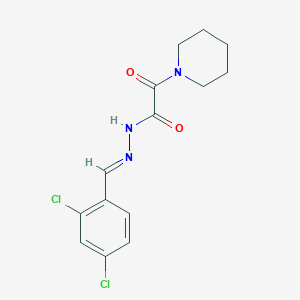
2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide
Overview
Description
2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide, also known as 4MBPH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
Mechanism of Action
The mechanism of action of 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study suggested that 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide may inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects. One study reported that 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide increased the levels of certain antioxidant enzymes, such as superoxide dismutase and catalase, in the liver and kidney of rats. Another study showed that 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide reduced the levels of certain inflammatory markers, such as TNF-α and IL-6, in the serum of rats.
Advantages and Limitations for Lab Experiments
The advantages of using 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide in lab experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to inhibit certain enzymes and signaling pathways. However, the limitations of using 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide. One direction is to investigate its potential as a treatment for other types of cancer, such as breast cancer and colon cancer. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide and to optimize its synthesis method for improved purity and yield.
Scientific Research Applications
The potential therapeutic applications of 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide have been explored in various scientific studies. One study investigated the anticancer activity of 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide against human lung cancer cells. The results showed that 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide inhibited the growth of cancer cells and induced apoptosis, suggesting its potential as a cancer therapeutic agent.
Another study investigated the antioxidant and anti-inflammatory properties of 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide. The results showed that 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide had significant antioxidant and anti-inflammatory effects, indicating its potential as a treatment for oxidative stress-related diseases.
properties
IUPAC Name |
2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-5-10(6-4-8)7-12-13-11(15)9(2)14/h3-7,9,14H,1-2H3,(H,13,15)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCHLOJUAZMABJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-bromophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848476.png)

![N-(2,4-dichlorobenzyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848492.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848504.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B3848512.png)
![N-(2,4-dichlorobenzyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848528.png)
![N-(2,4-dichlorobenzyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848545.png)

![N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848551.png)
![7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3848573.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848580.png)
![2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848582.png)
